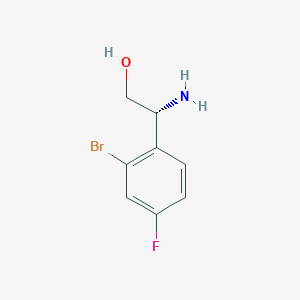
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is a chiral compound that features both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL typically involves the use of starting materials such as 2-bromo-4-fluoroacetophenone. One common synthetic route includes the following steps:
Reduction: The carbonyl group of 2-bromo-4-fluoroacetophenone is reduced to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination to introduce the amino group, resulting in the formation of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a simpler structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine and fluorine atoms may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-2-(2-chlorophenyl)ethan-1-OL
- ®-2-Amino-2-(2-fluorophenyl)ethan-1-OL
- ®-2-Amino-2-(2-iodophenyl)ethan-1-OL
Uniqueness
®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Actividad Biológica
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL, a chiral compound with significant biological activity, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₉BrFNO
- Molecular Weight : 234.07 g/mol
- CAS Number : 1916569-82-8
The compound features an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine), which contribute to its unique reactivity and biological interactions.
This compound interacts with various biological targets through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds with active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways involved in neurological functions.
- Halogen Bonding : The presence of bromine and fluorine allows for unique non-covalent interactions that enhance binding affinity to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Amoxicillin | 16 |
This data suggests potential for development as an antimicrobial agent.
Neuroprotective Effects
The compound's interaction with neurotransmitter receptors has prompted investigations into its neuroprotective properties. In vitro studies have shown that it can enhance neuronal survival under stress conditions, indicating potential applications in treating neurodegenerative diseases.
Case Studies
-
Synthesis and Biological Evaluation :
A recent study synthesized this compound and evaluated its biological activity through various assays. The results demonstrated significant inhibition of specific enzyme activities linked to metabolic disorders, suggesting its role as a therapeutic candidate. -
Pharmacological Applications :
In pharmacological research, the compound has been tested for its ability to cross the blood-brain barrier (BBB). Animal models indicated effective CNS penetration, supporting its potential use in treating neurological conditions.
Propiedades
Fórmula molecular |
C8H9BrFNO |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clave InChI |
LKWDLMLGGNIHLA-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)Br)[C@H](CO)N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















